![molecular formula C15H14FNO B3611993 4-fluoro-2-methyl-N-(4-methylphenyl)benzamide](/img/structure/B3611993.png)
4-fluoro-2-methyl-N-(4-methylphenyl)benzamide
Overview
Description
4-fluoro-2-methyl-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C15H14FNO It is a derivative of benzamide, characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 2-position on the benzene ring, along with a 4-methylphenyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(4-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzoic acid and 4-methylphenylamine.
Amidation Reaction: The carboxylic acid group of 4-fluoro-2-methylbenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The activated acid then reacts with 4-methylphenylamine to form the amide bond, yielding this compound.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild heating and stirring conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is scaled up in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Quality Control: Analytical methods such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are employed to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl groups and the amide functionality.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF (dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the nucleophile, products such as 4-substituted-2-methyl-N-(4-methylphenyl)benzamides are formed.
Oxidation: Oxidation of the methyl groups can yield carboxylic acids.
Reduction: Reduction of the amide group can produce amines.
Hydrolysis: Hydrolysis yields 4-fluoro-2-methylbenzoic acid and 4-methylphenylamine.
Scientific Research Applications
4-fluoro-2-methyl-N-(4-methylphenyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-methyl-N-(2-methylphenyl)benzamide
- 4-fluoro-2-methyl-N-(3-methylphenyl)benzamide
- 4-fluoro-2-methyl-N-(4-chlorophenyl)benzamide
Uniqueness
4-fluoro-2-methyl-N-(4-methylphenyl)benzamide is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group also contributes to its distinct properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(4-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-10-3-6-13(7-4-10)17-15(18)14-8-5-12(16)9-11(14)2/h3-9H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTNVQKSWZCYIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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